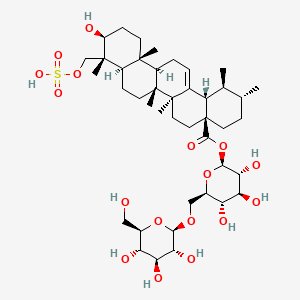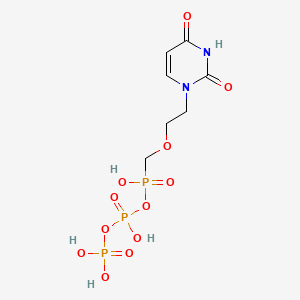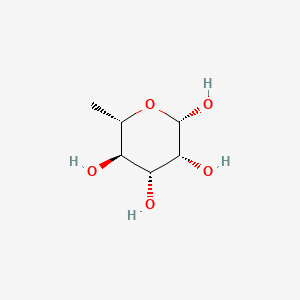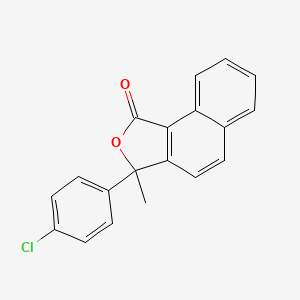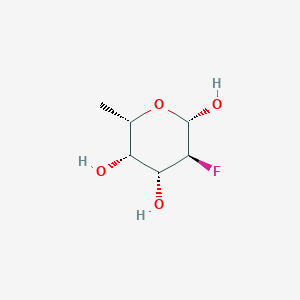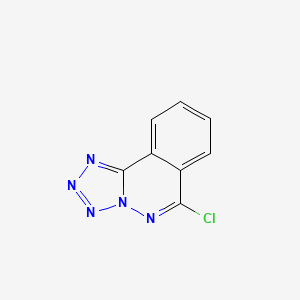
alpha-L-gulopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-gulopyranose is a monosaccharide with the molecular formula C6H12O6. It is a six-carbon sugar (hexose) and exists in a pyranose ring form, which is a six-membered ring structure. This compound is an isomer of glucose and is characterized by its specific stereochemistry at the anomeric carbon, which gives it the alpha configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-L-gulopyranose can be synthesized through several chemical routes. One common method involves the oxidation of L-gulose, followed by reduction and cyclization to form the pyranose ring. The reaction conditions typically include:
Oxidation: L-gulose is oxidized using an oxidizing agent such as bromine water or nitric acid.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride.
Cyclization: The final step involves cyclization under acidic or neutral conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as the fermentation of specific microorganisms that can convert substrates like L-gulose into this compound. Enzymatic processes are also employed, where specific enzymes catalyze the conversion of precursor molecules into the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldonic acids or uronic acids.
Reduction: Reduction of this compound yields sugar alcohols such as gulitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents, alkylating agents, or halogenating agents.
Major Products Formed
Oxidation: L-gulonic acid, L-guluronic acid.
Reduction: L-gulitol.
Substitution: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Alpha-L-gulopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Wirkmechanismus
The mechanism by which alpha-L-gulopyranose exerts its effects depends on its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These enzymes catalyze the cleavage or formation of glycosidic bonds, respectively, facilitating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Alpha-L-gulopyranose can be compared with other similar compounds such as:
Alpha-D-gulopyranose: An enantiomer of this compound, differing in the configuration at the anomeric carbon.
Glucose: A common hexose with a different stereochemistry, widely known for its role in energy metabolism.
Mannose: Another hexose with a different arrangement of hydroxyl groups, important in glycoprotein synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This uniqueness makes it valuable in studying stereospecific biochemical processes and in the synthesis of stereochemically pure compounds.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
39281-66-8 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-BYIBVSMXSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
